molecular formula C12H17N5O3 B2863903 4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid CAS No. 1573548-45-4

4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Cat. No.: B2863903
CAS No.: 1573548-45-4
M. Wt: 279.3
InChI Key: OQMIZBZJMFKCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-((2-Methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a triazolo[4,3-b]pyridazine derivative featuring a (2-methoxyethyl)amino substituent at the 6-position and a butanoic acid moiety at the 3-position of the heterocyclic core. The compound’s structure combines a polar 2-methoxyethyl group, which enhances solubility, with a carboxylic acid group capable of forming ionic interactions or hydrogen bonds, making it suitable for targeting enzymes or receptors requiring polar binding pockets .

Properties

IUPAC Name

4-[6-(2-methoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-20-8-7-13-9-5-6-11-15-14-10(17(11)16-9)3-2-4-12(18)19/h5-6H,2-4,7-8H2,1H3,(H,13,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMIZBZJMFKCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NN2C(=NN=C2CCCC(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the formation of the triazolopyridazine core through a cyclization reaction

    Formation of Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of Methoxyethylamino Group: The methoxyethylamino group can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

    Addition of Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification or amidation reactions, depending on the available functional groups on the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridazine ring or the butanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a complex organic compound belonging to the triazolopyridazine class, characterized by a triazole ring fused to a pyridazine ring and a butanoic acid moiety. It has diverse applications in scientific research, including its use as a building block for synthesizing complex molecules. It is also investigated for its potential biological activities, such as enzyme inhibition or receptor binding, and potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

This compound has applications spanning chemistry, biology, medicine, and industry:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
  • Medicine It is explored for potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. Pyrazole compounds, which are related derivatives, have demonstrated anticancer effects . For example, pyrazolo-pyridines have shown anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines .
  • Industry It is utilized in developing new materials or as a catalyst in various industrial processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation It can be oxidized using strong oxidizing agents, leading to oxidized derivatives. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridazine ring or the butanoic acid moiety. Halogenated precursors and nucleophiles like amines or thiols can be used.

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at the 3- and 6-positions significantly influencing physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Substituent Variations at the 6-Position

Compound Name 6-Position Substituent Key Features Molecular Weight (g/mol) Reference
4-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid Chloro Electrophilic chloro group enhances reactivity for further derivatization. Lower solubility due to hydrophobicity. 240.65
4-(6-(Dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid Dimethylamino Basic dimethylamino group improves membrane permeability but may reduce metabolic stability. 262.29 (calculated)
4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide Methoxy Methoxy group increases electron density on the ring, potentially enhancing π-π stacking. The amide linker adds hydrogen-bonding capacity. 420.44 (calculated)
Methyl 4-[(3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoyl)amino]benzoate (4-Fluorobenzyl)amino Fluorinated aromatic group enhances lipophilicity and bioavailability. Ester moiety may improve oral absorption. 448.46
Target Compound (2-Methoxyethyl)amino Balances polarity (via methoxy and amine groups) and solubility. Potential for improved metabolic stability compared to alkylamino analogs. ~309.33 (calculated)

Core Modifications and Functional Groups

  • Butanoic Acid vs. Benzoic Acid Derivatives: The target compound’s butanoic acid chain provides flexibility and a terminal carboxylic acid, favoring interactions with positively charged residues in binding pockets. In contrast, benzoic acid derivatives (e.g., 2-cyclopentyl-4-(6-phenyl-triazolo[4,3-b]pyridazin-3-yl)benzoic acid) exhibit rigidity and enhanced aromatic interactions . Example: Compound 25 (2-cyclopentyl-4-(6-phenyl-triazolo[4,3-b]pyridazin-3-yl)benzoic acid) showed potent activity in calcium/calmodulin studies, likely due to its planar aromatic system .
  • Amide vs. Ester Linkers :

    • Amide-containing derivatives (e.g., and ) resist hydrolysis compared to esters, improving in vivo stability. However, esters (e.g., methyl esters in ) may enhance cell permeability .

Biological Activity

The compound 4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridazine moiety, which is known for its biological significance. The presence of the butanoic acid side chain enhances its solubility and bioavailability.

1. Antidiabetic Properties

Research indicates that derivatives of triazoles can exhibit significant antidiabetic activity. A study demonstrated that similar triazole compounds effectively inhibit alpha-glucosidase, leading to reduced postprandial blood glucose levels in animal models. This suggests that This compound may also possess similar antidiabetic effects due to its structural similarities with known inhibitors like acarbose .

2. Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. For instance, compounds with triazole-thione structures have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies on related compounds revealed cytotoxic effects against human malignant cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

3. Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. Compounds similar to This compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This could position the compound as a candidate for treating inflammatory diseases.

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as alpha-glucosidase and various kinases involved in cancer progression.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that affect cellular responses .
  • Oxidative Stress Reduction : Some triazole derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells, further contributing to their therapeutic effects.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated alpha-glucosidase inhibition leading to reduced blood glucose levels in diabetic rats .
Study 2 Showed cytotoxic activity against MCF-7 and Bel-7402 cell lines with IC50 values indicating significant potency .
Study 3 Reported anti-inflammatory effects through inhibition of TNF-alpha and IL-6 production in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.